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Compound of Interest

Compound Name: 4-Dibenzofurancarboxaldehyde

Cat. No.: B185422 Get Quote

An In-depth Technical Guide on 4-
Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Dibenzofurancarboxaldehyde, a heterocyclic compound of interest in

medicinal chemistry and materials science. This document consolidates available data on its

properties, synthesis, and spectral characteristics to support research and development

activities.

Core Physical and Chemical Properties
4-Dibenzofurancarboxaldehyde is a solid, crystalline compound. A summary of its key

physical and chemical properties is presented below.
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Property Value Reference

Molecular Formula C₁₃H₈O₂

Molecular Weight 196.21 g/mol [1]

CAS Number 96706-46-6

Appearance Solid

Melting Point 94-98 °C

Boiling Point 360.5 ± 15.0 °C (Predicted)

Density
1.41 g/cm³ (Calculated from

crystal data)
[1]

Solubility

While specific data for 4-

dibenzofurancarboxaldehyde

is limited, dibenzofuran, the

parent compound, is known to

be soluble in organic solvents

like benzene, toluene, and

chloroform, and practically

insoluble in water.

Crystal Structure
The molecular structure of 4-Dibenzofurancarboxaldehyde has been determined by X-ray

crystallography.[1] The molecule is largely planar, with a slight non-planarity in the benzenoid

ring to which the carbonyl group is attached.[1] The dihedral angle between the two benzenoid

rings is 1.4(1) degrees.[1] The crystal structure reveals that the molecules form pairs related by

inversion centers.[1]

Synthesis and Reactivity
The synthesis of 4-Dibenzofurancarboxaldehyde can be approached through the formylation

of the dibenzofuran core. Several general methods for the formylation of electron-rich aromatic

compounds are applicable.
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Potential Synthetic Routes
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from

N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl

group onto an electron-rich aromatic ring.[2][3][4][5][6] The reaction is regioselective, with

substitution generally occurring at the less sterically hindered position.[5]

Ortho-Lithiation followed by Formylation: This method involves the direct deprotonation of the

aromatic ring using a strong base, such as an organolithium reagent (e.g., n-BuLi), followed

by quenching the resulting aryllithium species with a formylating agent like DMF.[7][8] The

regioselectivity of the lithiation can be directed by certain functional groups present on the

aromatic ring.[8]

A logical workflow for the synthesis via the Vilsmeier-Haack reaction is depicted below.

Dibenzofuran

Vilsmeier-Haack
Reaction

Vilsmeier Reagent
(DMF, POCl₃)

4-Dibenzofurancarboxaldehyde
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Caption: General workflow for the synthesis of 4-Dibenzofurancarboxaldehyde via the

Vilsmeier-Haack reaction.

Spectroscopic Properties
Detailed experimental spectra for 4-Dibenzofurancarboxaldehyde are not widely available in

public databases. However, based on the known spectral characteristics of aldehydes and

aromatic compounds, the following properties can be anticipated.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0

ppm) corresponding to the protons on the dibenzofuran rings, and a distinct singlet for the
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aldehydic proton further downfield (typically 9.5-10.5 ppm). The coupling patterns of the

aromatic protons would provide information about their substitution pattern.

¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde in the

highly deshielded region (typically 190-200 ppm).[9] Aromatic carbons will appear in the range

of approximately 110-160 ppm.[10] The number of distinct signals will depend on the symmetry

of the molecule.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the C=O stretching

vibration of the aldehyde group, typically found in the range of 1690-1740 cm⁻¹.[11] Aromatic

C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within

the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of

196.21 would be expected. Common fragmentation patterns for aromatic aldehydes include the

loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, corresponding to the

loss of CHO).[12][13][14]

Biological Activity
While specific biological studies on 4-Dibenzofurancarboxaldehyde are not extensively

documented in the available literature, the broader class of benzofuran and dibenzofuran

derivatives has attracted significant attention for their diverse pharmacological activities.[15][16]

[17] Derivatives of these core structures have been investigated for their potential as:

Anticancer agents[17]

Antimicrobial agents

Anti-inflammatory agents[16]

LSD1 inhibitors[17]
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The biological evaluation of novel benzofuran and dibenzofuran derivatives is an active area of

research.[15][16] The synthesis of various derivatives and their subsequent screening against

different biological targets could reveal the potential of 4-Dibenzofurancarboxaldehyde as a

scaffold for drug discovery.

The general workflow for such a biological evaluation is outlined below.

4-Dibenzofurancarboxaldehyde
Derivatives

Biological Screening
(e.g., anticancer, antimicrobial)

Structure-Activity
Relationship (SAR) Studies Lead Optimization

Click to download full resolution via product page

Caption: A simplified workflow for the biological evaluation and lead optimization of 4-
Dibenzofurancarboxaldehyde derivatives.

Conclusion
4-Dibenzofurancarboxaldehyde presents a valuable scaffold for further investigation in both

medicinal chemistry and materials science. This guide provides a foundational understanding

of its known properties and potential for further exploration. The development of detailed and

reproducible synthetic protocols and the comprehensive characterization of its spectroscopic

and biological properties will be crucial for unlocking its full potential in various scientific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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